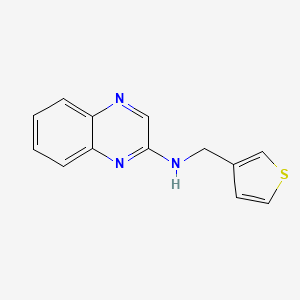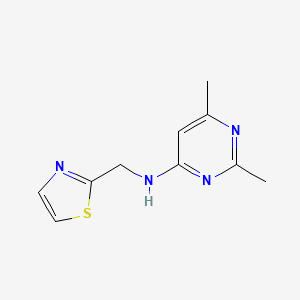![molecular formula C13H18N4OS B7575808 N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that is used in scientific research for its potential therapeutic properties. It belongs to the class of thieno[2,3-d]pyrimidines, which have been shown to have a variety of biological activities.
作用机制
The mechanism of action of N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response, tumor growth, and viral replication. It may also have an effect on the signaling pathways that are involved in the development and progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of tumor cells and to have anti-viral activity against certain viruses. In addition, it may have neuroprotective effects that could be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential therapeutic properties. It has been shown to have a variety of biological activities that could be useful in the development of new drugs. Another advantage is its relatively simple synthesis method, which allows for the production of the compound in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and to identify the specific enzymes and proteins that it targets. This could lead to the development of more potent and selective compounds. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans and to explore its potential use in the treatment of various diseases.
合成方法
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves the reaction of 4-chloro-6-(morpholin-4-yl)thieno[2,3-d]pyrimidine with 2-amino-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.
科学研究应用
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-10(8-17-3-5-18-6-4-17)16-12-11-2-7-19-13(11)15-9-14-12/h2,7,9-10H,3-6,8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXNYBNSQWLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)


![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)




![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)

![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)